molecular formula C11H7Cl2NO B13205922 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol

5-Chloro-2-(4-chlorophenyl)pyridin-3-ol

Katalognummer: B13205922
Molekulargewicht: 240.08 g/mol
InChI-Schlüssel: ZUKKPXGSVLVFST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-(4-chlorophenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 5th and 4th positions and a hydroxyl group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol typically involves the chlorination of 2-phenylpyridine followed by hydroxylation. One common method involves the reaction of 2-phenylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms at the desired positions. The resulting compound is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(4-chlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 5-Chloro-2-(4-chlorophenyl)pyridin-3-one.

    Reduction: 5-Hydroxy-2-phenylpyridine.

    Substitution: 5-Methoxy-2-(4-methoxyphenyl)pyridine.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(4-chlorophenyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-5-phenylpyridin-3-ol: Similar structure but with different substitution patterns.

    5-Chloro-2-phenylpyridin-3-ol: Lacks the additional chlorine atom on the phenyl ring.

    4-Chloro-2-(4-chlorophenyl)pyridin-3-ol: Chlorine atoms are positioned differently.

Uniqueness

5-Chloro-2-(4-chlorophenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C11H7Cl2NO

Molekulargewicht

240.08 g/mol

IUPAC-Name

5-chloro-2-(4-chlorophenyl)pyridin-3-ol

InChI

InChI=1S/C11H7Cl2NO/c12-8-3-1-7(2-4-8)11-10(15)5-9(13)6-14-11/h1-6,15H

InChI-Schlüssel

ZUKKPXGSVLVFST-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.